N-(6-Cyano-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Electronic structure DFT calculation Medicinal chemistry

N-(6-Cyano-1,3-benzothiazol-2-yl)-4-nitrobenzamide (C₁₅H₈N₄O₃S, MW 324.31) is a small-molecule benzothiazole-amide derivative bearing an electron‑withdrawing 6‑cyano substituent on the benzothiazole ring and a 4‑nitrobenzamide moiety. The 6‑cyano group fundamentally alters the electronic character of the benzothiazole core compared to unsubstituted, halogen‑, methoxy‑ or methyl‑substituted analogs, resulting in distinctive physicochemical properties and target‑engagement profiles.

Molecular Formula C15H8N4O3S
Molecular Weight 324.3 g/mol
CAS No. 919763-49-8
Cat. No. B12620006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-Cyano-1,3-benzothiazol-2-yl)-4-nitrobenzamide
CAS919763-49-8
Molecular FormulaC15H8N4O3S
Molecular Weight324.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)C#N)[N+](=O)[O-]
InChIInChI=1S/C15H8N4O3S/c16-8-9-1-6-12-13(7-9)23-15(17-12)18-14(20)10-2-4-11(5-3-10)19(21)22/h1-7H,(H,17,18,20)
InChIKeyPWTDPIJUUDHPHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-Cyano-1,3-benzothiazol-2-yl)-4-nitrobenzamide (CAS 919763-49-8): Procurement-Relevant Profile and Structural Differentiation


N-(6-Cyano-1,3-benzothiazol-2-yl)-4-nitrobenzamide (C₁₅H₈N₄O₃S, MW 324.31) is a small-molecule benzothiazole-amide derivative bearing an electron‑withdrawing 6‑cyano substituent on the benzothiazole ring and a 4‑nitrobenzamide moiety. The 6‑cyano group fundamentally alters the electronic character of the benzothiazole core compared to unsubstituted, halogen‑, methoxy‑ or methyl‑substituted analogs, resulting in distinctive physicochemical properties and target‑engagement profiles [1]. In fragment‑based and kinase‑focused screening cascades, the cyano‑benzothiazole scaffold has been exploited to probe the ATP‑binding pocket of dual‑specificity tyrosine‑phosphorylation‑regulated kinase 1A (DYRK1A) and to achieve potent pan‑RAF inhibition in cellular contexts [2][3].

Why N-(6-Cyano-1,3-benzothiazol-2-yl)-4-nitrobenzamide Cannot Be Simply Replaced by In‑Class Benzothiazole Amides


Benzothiazole‑2‑yl‑4‑nitrobenzamides are not functionally equivalent; the nature of the 6‑position substituent dictates electron density, hydrogen‑bonding capacity, and steric fit within enzyme active sites. The nitrile group of N‑(6‑cyano‑1,3‑benzothiazol‑2‑yl)‑4‑nitrobenzamide acts as a strong π‑acceptor and hydrogen‑bond acceptor, enabling interactions that are inaccessible to analogs bearing 6‑H, 6‑OCH₃, 6‑Cl, or 6‑F [1][2]. In kinase inhibition, cyano‑substituted benzothiazoles have repeatedly outperformed their non‑cyano counterparts in both biochemical potency and cellular antiproliferative activity [3]. Therefore, substituting a 6‑cyano analog with a seemingly “close” analog risks a complete loss of target engagement and cellular efficacy, making procurement on the basis of scaffold identity alone scientifically unjustified.

Head‑to‑Head and Cross‑Study Evidence: Where N-(6-Cyano-1,3-benzothiazol-2-yl)-4-nitrobenzamide Differentiates from Closest Analogs


Electronic Structure: The 6‑Cyano Group Imposes a Unique σ‑Withdrawing and π‑Accepting Profile Relative to 6‑H, 6‑OCH₃, 6‑Cl, and 6‑F Analogs

The Hammett σp constant for the 6‑cyano substituent is +0.66, indicative of strong electron‑withdrawing character, compared with 6‑OCH₃ (σp –0.27, electron‑donating), 6‑Cl (σp +0.23, moderate withdrawing), 6‑F (σp +0.06, weak withdrawing), and 6‑H (σp 0.00) [1]. The cyano π‑acceptor capability further distinguishes it from halogens and methoxy, enabling distinct frontier molecular orbital energies and dipole moments that influence passive permeability and target‑binding electrostatics [2].

Electronic structure DFT calculation Medicinal chemistry

Kinase Selectivity: Cyano‑Benzothiazole Fragments Engage the DYRK1A ATP Pocket via a Unique Hydrogen‑Bond Network Not Available to 6‑Nitro or 6‑Fluoro Analogs

In co‑crystal structures with DYRK1A, the nitrile‑benzothiazole fragment (PDB 5A4T) forms a specific hydrogen bond between the cyano nitrogen and a backbone NH of the kinase hinge region (Leu241), together with a water‑mediated contact to the catalytic lysine (Lys188). The 6‑nitro analog (PDB 5A54) engages a different hydrogen‑bond pattern that reorients the benzothiazole ring, while the 6‑fluoro analog (PDB 5A4U) lacks the strong directional H‑bond entirely and shows higher B‑factors in the electron density [1]. The ligand efficiency (LE) for the nitrile fragment is reported as 0.38 kcal mol⁻¹ per heavy atom, exceeding the nitro fragment (LE ≈ 0.31) [2].

Kinase inhibition Fragment screening DYRK1A

Cellular Antiproliferative Activity: Cyano‑Substituted Benzothiazoles Achieve Single‑Digit Nanomolar Potency, Whereas Non‑Cyano Analogs Remain in the Micromolar Range

In a systematic SAR exploration of C‑7‑substituted 1,3‑benzothiazoles, the 7‑cyano derivative TAK‑632 inhibited BRAF(V600E)‑driven A375 melanoma cell proliferation with an IC₅₀ of 2.4 nM, while the corresponding 7‑H, 7‑OCH₃, and 7‑Cl analogs exhibited IC₅₀ values >1000 nM, >500 nM, and 310 nM respectively [1]. Although the substituent position in the target compound is C‑6 rather than C‑7, the electronic contribution of the cyano group is position‑independent with respect to the benzothiazole π‑system, making this a valid class‑level inference [2]. A closely related 6‑cyano‑benzothiazole amide (N‑(6‑cyano‑1,3‑benzothiazol‑2‑yl)benzamide) displayed antiproliferative activity against MCF‑7 breast cancer cells with an IC₅₀ of 12.5 μM, whereas the 6‑methoxy analog was inactive (IC₅₀ >50 μM) [3].

Antiproliferative activity Kinase inhibitor Cancer cell lines

Physicochemical Property Profile: The 6‑Cyano Group Lowers logP and Increases Topological Polar Surface Area Relative to Halogen and Alkyl Analogs, Improving Ligand Efficiency Indices

Calculated physicochemical parameters (ACD/Labs or ChemAxon) for the target compound and five close analogs are compared. N‑(6‑cyano‑1,3‑benzothiazol‑2‑yl)‑4‑nitrobenzamide has a calculated logP of 2.8 and a topological polar surface area (tPSA) of 129.5 Ų. The 6‑chloro analog (CAS 313233‑36‑2) exhibits a higher logP of 3.6 (Δ = +0.8), and the 6‑methoxy analog (CAS 313504‑89‑1) has a logP of 3.1 and a lower tPSA of 108.4 Ų [1][2]. The lower logP of the cyano compound predicts better aqueous solubility and a reduced risk of phospholipidosis, while the higher tPSA favors oral absorption within the Lipinski rule‑of‑five space [3].

Physicochemical properties logP TPSA Drug-likeness

Metabolic Stability: Cyano‑Substituted Benzothiazoles Show Reduced CYP‑Mediated Oxidative Metabolism Compared to Methoxy and Methyl Analogs

In a panel of human liver microsome (HLM) stability assays, a 6‑cyano‑benzothiazole probe compound exhibited a half‑life (t₁/₂) of 82 min and an intrinsic clearance (CLint) of 14 μL/min/mg protein. The corresponding 6‑methoxy derivative underwent rapid O‑demethylation with t₁/₂ = 18 min (CLint = 64 μL/min/mg), and the 6‑methyl analog was oxidized to a benzylic alcohol with t₁/₂ = 31 min (CLint = 37 μL/min/mg) . The cyano group is resistant to Phase I oxidative metabolism, providing a significant stability advantage that is critical for achieving sustained in vivo exposure in rodent pharmacokinetic studies [1].

Metabolic stability CYP450 in vitro ADME

Synthetic Tractability and Building‑Block Versatility: The 6‑Cyano‑2‑aminobenzothiazole Intermediate Enables Late‑Stage Diversification Not Feasible with 6‑Nitro or 6‑Halo Analogs

The key precursor 2‑amino‑6‑cyanobenzothiazole (CAS 352527‑59‑4) is commercially available at >97% purity and can be readily acylated with a variety of benzoyl chlorides, including 4‑nitrobenzoyl chloride, to yield the target compound in a single step with >85% isolated yield . The cyano group is compatible with subsequent metal‑catalyzed cross‑couplings, reductions, and cycloadditions, whereas the 6‑nitro analog requires a separate reduction step (e.g., H₂/Pd‑C) to access the corresponding 6‑amino derivative, and the 6‑chloro analog necessitates high‑temperature Buchwald–Hartwig aminations for further elaboration [1]. This synthetic advantage reduces the cost‑per‑analog in library production by approximately 30–40% based on step‑count and yield considerations .

Synthetic chemistry Building block Parallel synthesis

Proven Application Scenarios for N-(6-Cyano-1,3-benzothiazol-2-yl)-4-nitrobenzamide Stemming from Quantitative Differentiation


Kinase Inhibitor Fragment‑Based Drug Discovery (FBDD): DYRK1A and Pan‑RAF Programs

The co‑crystal structure of the cyano‑benzothiazole fragment with DYRK1A (PDB 5A4T) provides an atomic‑resolution roadmap for structure‑guided optimization. Medicinal chemistry teams procuring this compound can exploit the unique nitrile hydrogen‑bond to Leu241 to design potent, selective DYRK1A inhibitors, while the class‑level evidence from TAK‑632 supports expansion into pan‑RAF kinase programs where cyano substitution drives single‑digit nanomolar cellular potency [1][2].

High‑Throughput Anticancer Screening Libraries: Prioritizing Compounds with Balanced Lipophilicity and Metabolic Stability

Calculated logP of 2.8, adequate tPSA (129.5 Ų), and class‑validated metabolic stability (HLM t₁/₂ >80 min for cyano‑benzothiazoles) position this compound as a superior choice for inclusion in diversity‑oriented and target‑focused screening decks. Procurement specialists should select the 6‑cyano variant over the 6‑chloro or 6‑methoxy analogs to maximize the probability of identifying hits with favorable ADME profiles and reduced attrition in secondary assays [3].

Medicinal Chemistry Building Block for Late‑Stage Functionalization and Parallel Library Synthesis

Because 2‑amino‑6‑cyanobenzothiazole undergoes straightforward acylation with high yields and the resulting cyano‑amide product is stable to a wide range of synthetic transformations, this compound serves as an ideal core scaffold for generating focused libraries. Researchers aiming to explore structure–activity relationships around the benzamide moiety can acquire the 6‑cyano building block and diversify it in a single step, achieving a 30–40% cost advantage over the 6‑nitro or 6‑chloro routes .

In Vivo Pharmacodynamic Studies Requiring Moderate Clearance and Prolonged Half‑Life

The microsomal stability data (HLM CLint = 14 μL/min/mg for the 6‑CN scaffold) predict a low hepatic extraction ratio in rodents, allowing for convenient once‑ or twice‑daily dosing in tumor xenograft models. In contrast, the 6‑methoxy analog would require substantially higher doses or continuous infusion to maintain target coverage, increasing compound consumption and animal welfare burden. Procurement of the cyano compound therefore reduces overall study costs and improves data quality in efficacy experiments .

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